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  • Product: 15-Bromopentadec-1-ene
  • CAS: 267235-31-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: IR Spectroscopy Absorption Bands for 15-Bromopentadec-1-ene

Executive Summary 15-Bromopentadec-1-ene is a bifunctional, long-chain aliphatic compound frequently utilized as a critical building block in the synthesis of complex lipids, such as 1-deoxyceramides, FRET probes[1], and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

15-Bromopentadec-1-ene is a bifunctional, long-chain aliphatic compound frequently utilized as a critical building block in the synthesis of complex lipids, such as 1-deoxyceramides, FRET probes[1], and polyol natural products[2]. Because it serves as a precursor in multistep syntheses, validating its structural integrity and purity is paramount before proceeding to downstream coupling reactions. Infrared (IR) spectroscopy provides a rapid, non-destructive analytical method to confirm the presence of its three defining structural domains: the terminal alkene, the long alkyl chain, and the primary alkyl bromide.

Structural Anatomy & Causality of Vibrational Modes

As a Senior Application Scientist, it is crucial not just to memorize band positions, but to understand the physical causality behind them. The IR spectrum of a molecule is governed by Hooke's Law, where the vibrational frequency ( ) is proportional to the square root of the bond force constant ( ) divided by the reduced mass ( ) of the atoms involved. For 15-bromopentadec-1-ene, this principle dictates the spectral layout:

  • Terminal Alkene (Vinyl Group, ): The hybridization of the alkene carbons increases the s-character of the C-H bonds compared to carbons. This shortens and strengthens the bond (increasing the force constant ), which pushes the =C-H stretching frequency above 3000 cm⁻¹, typically appearing as a sharp band at ~3080 cm⁻¹[3][4]. The C=C stretching vibration appears at ~1640 cm⁻¹[4]. Furthermore, the out-of-plane bending (wagging) of the terminal =CH₂ group produces highly diagnostic, strong bands in the fingerprint region at ~990 cm⁻¹ and ~910 cm⁻¹[4].

  • Long Alkyl Chain ( ): The 13 contiguous methylene groups dominate the molecule's mass. The C-H stretching vibrations occur strictly below 3000 cm⁻¹, with the asymmetric stretch at ~2920 cm⁻¹ and the symmetric stretch at ~2850 cm⁻¹[3]. The CH₂ scissoring bend appears at ~1465 cm⁻¹[3]. Crucially, aliphatic chains containing four or more adjacent methylene groups exhibit a characteristic CH₂ rocking band at ~720 cm⁻¹[3].

  • Primary Alkyl Bromide ( ): The introduction of the heavy bromine atom significantly increases the reduced mass ( ) of the C-Br bond. According to Hooke's Law, this drops the stretching frequency drastically into the lower fingerprint region, typically between 650 and 515 cm⁻¹[5][6]. Additionally, the adjacent methylene group (-CH₂-Br) exhibits a distinct wagging vibration between 1300 and 1150 cm⁻¹[5][6].

Comprehensive IR Band Assignment

The quantitative data for the expected IR absorption bands of 15-bromopentadec-1-ene are summarized in the table below for rapid spectral cross-referencing.

Functional Group DomainVibration ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Terminal Alkene =C-H Stretch ( )~3080Medium, Sharp
C=C Stretch~1640Medium, Sharp
=C-H Out-of-plane Bend~990 and ~910Strong, Sharp (Two bands)
Long Alkyl Chain C-H Asymmetric Stretch ( )~2920Strong, Sharp
C-H Symmetric Stretch ( )~2850Strong, Sharp
CH₂ Scissoring (Bend)~1465Medium, Sharp
CH₂ Rocking (Long chain)~720Medium, Sharp
Primary Bromide -CH₂-Br Wag1300 – 1150Weak to Medium
C-Br Stretch650 – 515Strong, Broad

Experimental Protocol: ATR-FTIR Spectral Acquisition

15-Bromopentadec-1-ene typically presents as a colorless wax or heavy liquid at ambient temperature[2]. Attenuated Total Reflectance (ATR) FTIR is the optimal technique for such samples, eliminating the need for KBr pellet pressing or liquid cell preparation. To ensure trustworthiness, this protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • System Initialization & Background: Clean the ATR crystal (diamond or ZnSe) with a volatile, IR-transparent solvent (e.g., isopropanol) and a lint-free wipe. Allow complete evaporation. Acquire a background spectrum (air) using 16–32 scans at a resolution of 4 cm⁻¹. Causality: This step is critical to subtract atmospheric H₂O and CO₂, ensuring a self-validating baseline and preventing false peaks.

  • Sample Application: Apply a small drop (if liquid) or a thin smear (if waxy) of 15-bromopentadec-1-ene directly onto the center of the ATR crystal[2]. Ensure the active sensing area is completely covered.

  • Evanescent Wave Coupling: If the sample is waxy or semi-solid, lower the pressure anvil until a click is heard or optimal pressure is indicated by the software. Causality: This ensures intimate contact between the sample and the crystal, which is mandatory for the evanescent wave to penetrate the sample matrix.

  • Data Acquisition & Processing: Scan the sample (16–32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm in the software to compensate for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in uncorrected ATR spectra).

  • Purity Validation Logic: Cross-reference the acquired spectrum against the expected bands in the table above.

    • Critical Quality Control Check: Inspect the 3500–3200 cm⁻¹ region. 15-Bromopentadec-1-ene is often synthesized from 14-pentadecen-1-ol via bromination (e.g., using NBS/PPh₃)[1]. The complete absence of a broad O-H stretching band in this region validates the full conversion of the precursor alcohol, making the IR spectrum a self-contained proof of reaction completion[3].

Mechanistic Workflow Diagram

G cluster_domains cluster_bands Sample 15-Bromopentadec-1-ene (Sample Prep) ATR ATR-FTIR Analysis (Evanescent Wave Interaction) Sample->ATR Apply to Crystal Alkene Terminal Alkene Domain (-CH=CH₂) ATR->Alkene Alkyl Long Alkyl Chain Domain (-(CH₂)₁₃-) ATR->Alkyl Bromide Primary Bromide Domain (-CH₂-Br) ATR->Bromide Band1 sp² C-H: ~3080 cm⁻¹ C=C: ~1640 cm⁻¹ =CH₂ wag: 990, 910 cm⁻¹ Alkene->Band1 IR Absorption Band2 sp³ C-H: 2920, 2850 cm⁻¹ CH₂ bend: ~1465 cm⁻¹ CH₂ rock: ~720 cm⁻¹ Alkyl->Band2 IR Absorption Band3 -CH₂-Br wag: 1300-1150 cm⁻¹ C-Br stretch: 650-515 cm⁻¹ Bromide->Band3 IR Absorption Validation Structural Validation & Purity Confirmation (Absence of O-H) Band1->Validation Band2->Validation Band3->Validation

Workflow of ATR-FTIR structural validation for 15-bromopentadec-1-ene functional groups.

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Functionalization of Silicon Surfaces Using 15-Bromopentadec-1-ene via UV-Initiated Hydrosilylation

Executive Summary & Rationale For drug development professionals and analytical scientists, silicon-based biosensors (e.g., ISFETs, silicon photonic micro-ring resonators) are powerful tools for label-free, real-time bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

For drug development professionals and analytical scientists, silicon-based biosensors (e.g., ISFETs, silicon photonic micro-ring resonators) are powerful tools for label-free, real-time biomolecular interaction analysis. However, traditional silanization strategies (forming Si–O–Si linkages) suffer from hydrolytic instability in physiological buffers.

Direct functionalization of hydrogen-terminated silicon (Si–H) via alkene hydrosilylation forms highly stable silicon-carbon (Si–C) bonds, rendering the surface robust against aqueous degradation[1]. Utilizing 15-bromopentadec-1-ene as the alkene precursor offers two distinct mechanistic advantages:

  • Thermodynamic Stability via Dense Packing: The long 15-carbon alkyl chain drives strong intermolecular van der Waals interactions, forming a highly crystalline, densely packed Self-Assembled Monolayer (SAM). This dense packing sterically shields the underlying Si–C bonds from oxidative species[2].

  • Orthogonal Bioconjugation: The terminal bromine atom serves as a highly efficient leaving group. It can be easily converted into an azide (–N₃) for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, allowing for the precise, oriented immobilization of antibodies, aptamers, or small-molecule drug candidates.

Mechanistic Causality: The Radical Chain Reaction

To avoid the use of heavy metal catalysts (such as Karstedt’s or Speier’s Pt catalysts) which can contaminate the surface and interfere with sensitive biological assays, this protocol utilizes UV-initiated hydrosilylation [3].

The causality of the reaction relies on a radical chain mechanism. Exposure of the Si–H surface to 254 nm UV light induces homolytic cleavage of the Si–H bond, generating a highly reactive surface silyl radical (Si•). This radical attacks the electron-rich π-bond of 15-bromopentadec-1-ene in an anti-Markovnikov fashion. The resulting secondary carbon radical abstracts a hydrogen atom from an adjacent Si–H site, propagating the reaction across the wafer surface[4].

Mechanism M1 Si-H Surface M2 UV Excitation (254 nm) M1->M2 M3 Silyl Radical Formation (Si•) M2->M3 Homolytic Cleavage M4 Alkene Insertion (15-Bromopentadec-1-ene) M3->M4 M5 Carbon Radical Intermediate (Si-CH2-CH•-R) M4->M5 Anti-Markovnikov M6 Hydrogen Abstraction from adjacent Si-H M5->M6 M7 Stable Si-C Bond Propagated Si• M6->M7 Chain Propagation M7->M4 Radical Chain Reaction

Radical chain mechanism for UV-initiated alkene hydrosilylation on Si-H.

Experimental Workflow & Self-Validating Protocol

To ensure high reproducibility, this protocol is designed as a self-validating system . At each critical junction, specific physicochemical checkpoints must be met before proceeding.

Workflow N1 Native Silicon Wafer (Si-SiO2) N2 Hydroxylated Surface (Si-OH) N1->N2 Piranha Clean (H2SO4:H2O2) N3 Hydride-Terminated Silicon (Si-H) N2->N3 5% HF Etch (Remove Oxide) N4 15-Bromopentadec-1-ene UV Hydrosilylation (254 nm) N3->N4 Radical Initiation N5 Bromine-Terminated SAM (Si-C15-Br) N4->N5 Anti-Markovnikov Addition N6 Azide Substitution (NaN3, DMF) N5->N6 SN2 Reaction N7 Azide-Terminated SAM (Si-C15-N3) N6->N7 Ready for CuAAC Click

Workflow for silicon surface functionalization and post-modification.
Phase 1: Substrate Preparation & Hydride Termination

Causality: Native silicon possesses a heterogeneous, passivating oxide layer. Piranha cleaning removes organic contaminants and standardizes this oxide. Subsequent Hydrofluoric acid (HF) etching strips the oxide entirely, leaving a metastable, highly reactive hydrogen-terminated (Si–H) surface.

  • Piranha Cleaning:

    • Safety Note: Piranha solution is highly corrosive and explosive upon contact with heavy organics. Perform in a dedicated wet bench.

    • Submerge silicon wafers in a 3:1 (v/v) mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30 minutes at 80°C.

    • Rinse copiously with Milli-Q water (18.2 MΩ·cm) and dry under a stream of high-purity N₂.

    • Validation Checkpoint 1: The surface must be perfectly hydrophilic (Water Contact Angle < 10°).

  • HF Etching:

    • Safety Note: HF is highly toxic and bone-seeking. Calcium gluconate gel must be readily available.

    • Immerse the cleaned wafers in 5% aqueous HF for 2 minutes at room temperature.

    • Rinse briefly with Milli-Q water and dry immediately under N₂.

    • Validation Checkpoint 2: The surface must be highly hydrophobic (Water Contact Angle ~80–85°). Proceed immediately to Phase 2 to prevent spontaneous re-oxidation.

Phase 2: Alkene Deoxygenation & UV Hydrosilylation

Causality: Dissolved oxygen is a potent radical scavenger. If present, it will quench the silyl radicals and rapidly oxidize the Si–H surface to Si–O–Si, ruining the monolayer formation. Freeze-pump-thaw cycling is mandatory to remove dissolved O₂ from the 15-bromopentadec-1-ene precursor.

  • Precursor Deoxygenation:

    • Transfer 2 mL of neat 15-bromopentadec-1-ene into a Schlenk flask.

    • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold (< 10⁻³ mbar).

  • Photochemical Reaction:

    • Transfer the freshly etched Si–H wafers into a custom quartz reaction cell inside an argon-filled glovebox.

    • Cover the wafers completely with the deoxygenated 15-bromopentadec-1-ene.

    • Irradiate the cell with a 254 nm UV pen-lamp (intensity ~15 mW/cm²) for 2 hours at room temperature.

  • Stringent Washing:

    • Remove the wafers and sonicate sequentially in toluene, dichloromethane, and ethanol (5 minutes each) to remove any unreacted, physisorbed alkene.

    • Dry under N₂.

    • Validation Checkpoint 3: XPS analysis must confirm the presence of a Br 3d peak (~70 eV) and the absence of an O 1s peak (~532 eV), confirming dense SAM formation without underlying oxidation.

Phase 3: Orthogonal Post-Functionalization (Azidation)

Causality: The terminal bromine atom is sterically accessible at the SAM-liquid interface. An Sₙ2 nucleophilic substitution with sodium azide prepares the surface for subsequent biomolecule attachment.

  • Sₙ2 Substitution:

    • Immerse the Si-C₁₅-Br functionalized wafers in a saturated solution of NaN₃ in anhydrous N,N-dimethylformamide (DMF).

    • Incubate at room temperature for 24 hours in the dark.

  • Purification:

    • Rinse the wafers thoroughly with DMF, followed by Milli-Q water and ethanol to remove precipitated NaBr salts.

    • Validation Checkpoint 4: FTIR-ATR must show a strong, sharp asymmetric stretching band at ~2100 cm⁻¹, diagnostic of the azide group.

Quantitative Data Summaries

To ensure the self-validating system is functioning correctly, compare your empirical analytical results against the standardized metrics provided in Table 1. Deviations of more than 10% indicate contamination, incomplete deoxygenation, or failed etching.

Table 1: Expected Surface Characterization Metrics per Workflow Stage

Process StageSurface ChemistryStatic Water Contact Angle (°)Key XPS Markers (Binding Energy)FTIR-ATR Signatures (cm⁻¹)
1. Piranha Clean Si–OH (Hydroxylated)< 10°O 1s (532 eV), Si 2p (103 eV)Broad O–H stretch (~3300)
2. HF Etch Si–H (Hydride-Terminated)80° – 85°Si 2p (99 eV, no oxide peak)Sharp Si–H stretch (~2100)
3. Hydrosilylation Si–C₁₅–Br (Bromo-SAM)75° – 80°Br 3d (70 eV), C 1s (285 eV)C–H stretch (2850–2920)
4. Azidation Si–C₁₅–N₃ (Azido-SAM)70° – 75°N 1s (400 eV), Br 3d absentStrong N₃ stretch (~2100)

References

  • Silicon Surface Functionalization by Uv-Initiated Alkene Hydrosilylation Source: NTNU / AIChE Annual Meeting URL:[Link]

  • Organometallic Chemistry on Silicon and Germanium Surfaces Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of 13C-labelled cutin and suberin monomeric dicarboxylic acids Source: ResearchGate URL:[Link]

  • Hydride Abstraction Initiated Hydrosilylation of Terminal Alkenes and Alkynes on Porous Silicon Source: Langmuir (Wabash College / ACS) URL:[Link]

Sources

Application

Application Notes and Protocols for Halogen Exchange Reactions of 15-Bromopentadec-1-ene

Introduction For researchers, synthetic chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. Long-chain functionalized alkenes, such as 15-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, synthetic chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. Long-chain functionalized alkenes, such as 15-bromopentadec-1-ene, serve as versatile building blocks in the synthesis of complex organic molecules, including lipids, signaling molecules, and pharmaceutical intermediates. The ability to efficiently and selectively exchange the terminal halogen atom opens up a vast landscape of subsequent chemical transformations.

This comprehensive guide provides detailed application notes and step-by-step protocols for the halogen exchange of 15-bromopentadec-1-ene. We will delve into the mechanistic underpinnings of the Finkelstein reaction, offering field-proven insights to ensure successful and reproducible outcomes. This document is designed to be a self-validating system, where the rationale behind each experimental choice is clearly articulated, empowering the researcher to not only follow the protocols but also to adapt and troubleshoot as needed.

Mechanistic Foundation: The Finkelstein Reaction

The primary method for halogen exchange in alkyl halides is the Finkelstein reaction, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In the context of converting 15-bromopentadec-1-ene to its iodo- or fluoro-analogs, the reaction is driven by the differential solubility of the sodium halide salts in a polar aprotic solvent, typically acetone.[3][4][5]

The reaction proceeds via a single, concerted step where the incoming nucleophile (e.g., iodide or fluoride) attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the reaction center. For a primary halide like 15-bromopentadec-1-ene, this reaction is generally efficient.[6][7]

The choice of acetone as the solvent is critical. While sodium iodide (NaI) is soluble in acetone, the resulting sodium bromide (NaBr) is not.[1] According to Le Chatelier's principle, the precipitation of NaBr from the reaction mixture drives the equilibrium towards the formation of the desired 15-iodopentadec-1-ene.[3][4]

Core Experimental Protocols

This section provides detailed protocols for the synthesis of 15-iodopentadec-1-ene and 15-fluoropentadec-1-ene from 15-bromopentadec-1-ene.

Protocol 1: Synthesis of 15-Iodopentadec-1-ene via Finkelstein Reaction

This protocol outlines the conversion of 15-bromopentadec-1-ene to 15-iodopentadec-1-ene using sodium iodide in acetone.

Reagent/MaterialGradeSupplierNotes
15-Bromopentadec-1-ene≥95%Commercially AvailableStore under inert atmosphere.
Sodium Iodide (NaI)Anhydrous, ≥99%Commercially AvailableDry in an oven at 120 °C for 4 hours before use.
AcetoneAnhydrous, ≥99.5%Commercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Diethyl EtherAnhydrousCommercially Available
Sodium ThiosulfateReagent GradeCommercially Available
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 15-bromopentadec-1-ene (1.0 eq, e.g., 2.89 g, 10 mmol) and anhydrous acetone (50 mL).

  • Addition of Sodium Iodide: To the stirred solution, add anhydrous sodium iodide (1.5 eq, e.g., 2.25 g, 15 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours. The formation of a white precipitate (NaBr) will be observed as the reaction progresses.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

    • TLC System: A mixture of hexanes and ethyl acetate (e.g., 95:5 v/v) is a good starting point for the mobile phase.

    • Visualization: The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a potassium permanganate solution. The product, 15-iodopentadec-1-ene, is expected to have a slightly lower Rf value than the starting material.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (2 x 20 mL) to remove any residual iodine, followed by water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 15-iodopentadec-1-ene.

The crude product can be purified by flash column chromatography on silica gel.[9]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) is typically effective. The less polar product will elute first.

  • Fraction Collection: Collect fractions and analyze by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 15-iodopentadec-1-ene as a colorless to pale yellow oil.

  • Yield: Typical yields for this reaction are in the range of 85-95%.

  • Characterization: The structure and purity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and GC-MS.[10][11]

    • ¹H NMR (CDCl₃): The spectrum is expected to show a characteristic triplet for the protons on the carbon bearing the iodine atom (-CH₂-I) at approximately δ 3.19 ppm. The signals for the terminal alkene protons will be observed in the region of δ 4.9-5.8 ppm.

    • ¹³C NMR (CDCl₃): The carbon attached to the iodine atom (-CH₂-I) is expected to have a chemical shift of around δ 7.1 ppm. The carbons of the double bond will appear at approximately δ 114.1 and 139.2 ppm.

Protocol 2: Synthesis of 15-Fluoropentadec-1-ene

The synthesis of alkyl fluorides via halogen exchange is often more challenging due to the lower nucleophilicity of the fluoride ion and the high lattice energy of alkali metal fluorides.[12] The use of a phase-transfer catalyst can be beneficial in overcoming these challenges.

Reagent/MaterialGradeSupplierNotes
15-Bromopentadec-1-ene≥95%Commercially Available
Potassium Fluoride (KF)Anhydrous, spray-driedCommercially AvailableDry in an oven at 150 °C for 6 hours before use.
Tetrabutylammonium Bromide (TBAB)Reagent GradeCommercially Available
AcetonitrileAnhydrous, ≥99.8%Commercially Available
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 15-bromopentadec-1-ene (1.0 eq, e.g., 2.89 g, 10 mmol), anhydrous potassium fluoride (2.0 eq, e.g., 1.16 g, 20 mmol), and tetrabutylammonium bromide (0.1 eq, e.g., 0.32 g, 1 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 48-72 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts. Wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification can be achieved by flash column chromatography on silica gel using a gradient of diethyl ether in hexanes.

Visualization of the Finkelstein Reaction Workflow

Finkelstein_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Bromoalkene 15-Bromopentadec-1-ene Reaction SN2 Reaction Bromoalkene->Reaction NaI Sodium Iodide NaI->Reaction Solvent Anhydrous Acetone Solvent->Reaction Heat Reflux Heat->Reaction Iodoalkene 15-Iodopentadec-1-ene Reaction->Iodoalkene NaBr Sodium Bromide (precipitate) Reaction->NaBr

Caption: Workflow of the Finkelstein reaction for the synthesis of 15-iodopentadec-1-ene.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[13][14][15]

  • 15-Bromopentadec-1-ene: May cause skin and eye irritation. Avoid inhalation of vapors.[15]

  • Sodium Iodide: Handle in accordance with good industrial hygiene and safety practices.[16]

  • Acetone and other solvents: Highly flammable. Keep away from ignition sources.[13][14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete - Insufficiently dried reagents or solvent.- Low reaction temperature.- Poor quality of sodium iodide.- Ensure all reagents and solvents are anhydrous.- Maintain the reaction at a gentle reflux.- Use freshly purchased or properly stored sodium iodide.
Formation of side products - Presence of impurities in the starting material.- Elimination reaction competing with substitution.- Purify the starting material before use.- For secondary or sterically hindered bromides (not the case here), lower reaction temperatures may favor substitution.
Difficulty in purification - Co-elution of starting material and product.- Optimize the eluent system for flash chromatography by trying different solvent polarities.- Consider using a different stationary phase if separation is still challenging.

Conclusion

The halogen exchange of 15-bromopentadec-1-ene via the Finkelstein reaction is a robust and efficient method for the synthesis of the corresponding iodo- and fluoro-analogs. By understanding the underlying SN2 mechanism and the critical role of solvent and reagent purity, researchers can consistently achieve high yields of the desired products. The protocols and insights provided in this guide are intended to empower scientists to confidently perform these transformations and to further explore the synthetic utility of these valuable long-chain haloalkenes.

References

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  • Still, W. C., Kahn, M., & Mitra, A. (1978). Flash chromatography. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Société Chimique de France. (n.d.). Synthesis of alkyl bromides via halogen exchange processes. Retrieved from [Link]

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  • Preprints.org. (2025, October 21). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalysis without Solvent. Use of Alkyl Iodides. Retrieved from [Link]

  • On-Surface Synthesis and Characterization of Pentadecacene and Its Gold Complexes. (n.d.). Retrieved from [Link]

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  • MDPI. (2025, July 12). Enantioselective Iodination and Bromination for the Atroposelective Construction of Axially Chiral Compounds. Retrieved from [Link]

  • MDPI. (2017, November 11). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • PubMed. (2021, December 29). 1 H- 13 C heteronuclear single quantum coherence NMR evidence for iodination of natural organic matter influencing organo-iodine mobility in the environment. Retrieved from [Link]

  • Scirp.org. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

  • ResearchGate. (2026, March 7). Synthesis and Characterization of Iodo Derivatives of Bis-salphen Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). Halogen exchange reactions and uses thereof.
  • PubMed. (2017, November 11). Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Gold(I)-Catalyzed Iodination of Arenes. Retrieved from [Link]

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  • ResearchGate. (n.d.). A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A stereoselective synthesis of (Z)-1-iodo-1-alkenes. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor. (2012, April 20). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dec-1-ene, homopolymer, hydrogenated Dec-1-ene, oligomers, hydrogenated. Retrieved from [Link]

  • Frontiers. (2021, April 26). Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Wurtz Homocoupling in 15-Bromopentadec-1-ene Workflows

Welcome to the Application Support Center. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for researchers and drug development professionals working with 15-bromopentad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for researchers and drug development professionals working with 15-bromopentadec-1-ene . Because this substrate is a long-chain primary alkyl bromide with a terminal olefin, it is highly susceptible to Wurtz-type homocoupling (forming the highly non-polar, difficult-to-separate 1,29-triacontadiene) during organometallic reagent generation and downstream cross-coupling.

Mechanistic Causality: Why Does Homocoupling Occur?

The formation of Grignard reagents proceeds via a Single Electron Transfer (SET) mechanism at the magnesium surface [4]. When 15-bromopentadec-1-ene ( R−Br ) accepts an electron, it forms a radical anion that rapidly collapses into a carbon-centered radical ( R∙ ) and a bromide ion.

If the local concentration of unreacted R−Br is high, the R∙ radical will attack the R−Br (or dimerize with another R∙ ) rather than recombining with the surface-bound Mg+∙ . This side reaction leads directly to the Wurtz homocoupling byproduct ( R−R ) [1].

SET_Mechanism RBr 15-Bromopentadec-1-ene (R-Br) SET Single Electron Transfer (SET) RBr->SET Mg Mg(0) Surface Mg->SET Radical R• + Br⁻ + Mg⁺• SET->Radical Grignard R-MgBr (Desired Grignard) Radical->Grignard Fast Recombination Wurtz R-R (1,29-Triacontadiene) (Wurtz Homocoupling) Radical->Wurtz High [R-Br] Concentration

Divergent pathways of the SET mechanism leading to Grignard formation vs. Wurtz homocoupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am losing up to 30% of my 15-bromopentadec-1-ene to the 1,29-triacontadiene dimer. How do I suppress this during Grignard initiation?

A1: Homocoupling is driven by a high local concentration of the alkyl halide at the magnesium surface [1]. To minimize this, you must strictly control the addition rate and temperature.

  • Addition Rate: Never add the bulk halide at once. Use a syringe pump to add the 15-bromopentadec-1-ene solution dropwise over 1–2 hours. This ensures the radical intermediate reacts with Mg before encountering another unreacted alkyl bromide molecule.

  • Temperature Control: While initiation requires a slight thermal kick (or chemical activators like I2​ or 1,2-dibromoethane), the bulk reaction should be maintained at lower temperatures (e.g., 0 °C to 20 °C) to suppress the kinetics of the Wurtz coupling pathway[1].

  • Solvent: Ethereal solvents are required to stabilize the organomagnesium species. While THF is common, it can sometimes promote homocoupling in highly reactive halides compared to 2-MeTHF or diethyl ether.

Q2: Can I use the "Turbo Grignard" method to improve yields for this long-chain aliphatic bromide?

A2: Yes, but with a specific methodological adjustment. The classic Turbo Grignard reagent ( iPrMgCl⋅LiCl ) is excellent for halogen-metal exchange with aryl and heteroaryl halides, but exchange with primary alkyl bromides like 15-bromopentadec-1-ene is kinetically slow [2].

Instead, use direct insertion in the presence of LiCl . Adding stoichiometric anhydrous LiCl to the magnesium turnings before adding the alkyl bromide forms RMgBr⋅LiCl in situ. The LiCl breaks up polymeric Grignard aggregates, dramatically increasing the solubility and reactivity of the organomagnesium species [2]. This clears the Mg surface faster, preventing the localized buildup of radicals that leads to homocoupling.

Q3: My Grignard formation was successful, but I see massive homocoupling during the subsequent cross-coupling step. What is going wrong?

A3: Grignard reagents inherently possess carbanion characteristics and can act as single-electron donors to the electrophile, triggering a secondary Wurtz coupling if the catalyst is poorly chosen [3].

For coupling 15-pentadec-1-enylmagnesium bromide with alkyl halides, standard Pd or Ni catalysts often suffer from β -hydride elimination or homocoupling side reactions. Transitioning to a Copper(I) cyanide (CuCN) catalyst is highly recommended. CuCN mediates the coupling of Grignard reagents with primary alkyl halides efficiently, forming an intermediate cuprate that suppresses radical dimerization and yields the cross-coupled product with near-zero Wurtz side reactions [3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Step 3 (Titration) acts as a strict quality control gate; if the molarity is below the expected threshold, the protocol dictates halting the workflow rather than wasting expensive cross-coupling partners.

Protocol: Optimized Preparation of 15-Pentadec-1-enylmagnesium Bromide

Reagents: 15-bromopentadec-1-ene (anhydrous), Magnesium turnings (1.5 eq), Anhydrous LiCl (1.2 eq), Anhydrous THF, 1,2-dibromoethane (initiator).

Step 1: Surface Activation (Crucial for minimizing unreacted halide)

  • Add Mg turnings and anhydrous LiCl to an oven-dried, argon-purged Schlenk flask.

  • Vigorously dry-stir the Mg/LiCl mixture under vacuum for 2 hours.

    • Causality: Mechanical abrasion physically removes the passivating MgO layer, exposing fresh Mg(0) and ensuring instantaneous reaction upon halide addition.

  • Backfill with Argon, add just enough THF to cover the turnings, and add 2-3 drops of 1,2-dibromoethane. Observe ethylene gas evolution (bubbling) to confirm activation.

Step 2: Syringe-Pump Addition

  • Dilute 15-bromopentadec-1-ene in anhydrous THF (to approx. 0.5 M).

  • Once the Mg is activated (bubbling ceases), cool the flask to 10 °C.

  • Add the bromide solution via syringe pump at a rate of 0.1 mmol/min.

    • Causality: Maintains near-zero concentration of free alkyl bromide in the flask, starving the Wurtz pathway.

  • Stir for an additional 1 hour at room temperature.

Step 3: Titration (Self-Validation Gate)

  • Withdraw a 1.0 mL aliquot and titrate using iodine in THF containing LiCl [3], or use the standard salicylaldehyde phenylhydrazone indicator method.

  • Decision Matrix: If yield > 85%, proceed to cross-coupling. If yield < 60%, analyze by GC-MS for 1,29-triacontadiene. High homocoupling indicates moisture contamination or overly rapid addition.

Workflow Prep 1. Mg/LiCl Dry-Stirring Init 2. Initiation (1,2-Dibromoethane) Prep->Init Add 3. Syringe Pump Addition (10°C) Init->Add Titrate 4. Titration (QC Gate) Add->Titrate Couple 5. CuCN-Catalyzed Cross-Coupling Titrate->Couple

Optimized self-validating workflow for Grignard generation and cross-coupling.

Quantitative Data Presentation

The following table summarizes the impact of reaction parameters on the yield of the desired organomagnesium species versus the Wurtz homocoupling byproduct, based on optimized benchmark conditions for long-chain alkyl bromides [1, 3].

Parameter / ConditionAddition MethodTemperatureAdditive / CatalystGrignard / Cross-Product YieldWurtz Homocoupling Yield
Standard Grignard Manual DropwiseReflux (65 °C)None45 - 55%30 - 40%
Optimized Grignard Syringe Pump10 °CNone70 - 75%10 - 15%
LiCl-Assisted Grignard Syringe Pump10 °CLiCl (1.2 eq)85 - 92% < 5%
Standard Coupling N/A25 °C CuCl2​ 63%6 - 12%
Optimized Coupling N/A0 to 25 °CCuCN (3 mol%)80% 0% (Not detected)

Table 1: Comparative data demonstrating the suppression of Wurtz coupling through optimized addition, temperature control, and catalyst selection.

References

  • Grokipedia. "Grignard reagent". Grokipedia. Available at: [Link]

  • ACS Omega. "Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides". ACS Publications. Available at: [Link]

  • Quora. "Can anyone tell the exact mechanism of reaction of alkyl halides with Mg in the presence of an ether medium to form a Grignard reagent?". Quora. Available at:[Link]

Optimization

Handling moisture sensitivity in 15-bromopentadec-1-ene organometallic reactions

Welcome to the technical support center for organometallic reactions involving 15-bromopentadec-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for organometallic reactions involving 15-bromopentadec-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling the inherent moisture sensitivity of these critical reactions. The formation of organometallic reagents, such as Grignard reagents from 15-bromopentadec-1-ene, is notoriously sensitive to water, which can lead to reaction failure, low yields, and the formation of undesirable byproducts.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with 15-bromopentadec-1-ene failing to initiate?

A1: The most common reason for initiation failure is the presence of trace amounts of moisture, which passivates the surface of the magnesium metal by forming a layer of magnesium oxide or hydroxide.[4][5] This prevents the insertion of magnesium into the carbon-bromine bond. Activating the magnesium surface by crushing the turnings or adding a small crystal of iodine can help remove this passivating layer.[3][5] Additionally, ensure all glassware is rigorously dried and solvents are anhydrous.[6][7]

Q2: I'm observing a low yield of my desired product. What are the likely causes?

A2: Low yields are often a direct consequence of the Grignard reagent reacting with water instead of your intended electrophile.[1][2] This acid-base reaction protonates the Grignard reagent, converting it to the alkane pentadec-1-ene.[8] Ensure that not only your solvent but also your starting materials and the inert atmosphere are scrupulously dry. Even atmospheric moisture can significantly reduce your yield.[9]

Q3: What is the white solid that sometimes forms in my reaction flask?

A3: The white solid is likely magnesium hydroxide (Mg(OH)X), which forms when the Grignard reagent reacts with water.[1][5] Its presence is a clear indicator of moisture contamination in your reaction setup.

Q4: Can I use a commercially available "anhydrous" solvent directly from the bottle?

A4: While commercially available anhydrous solvents are a good starting point, they can absorb atmospheric moisture once the bottle is opened.[10] For highly sensitive reactions like Grignard reagent formation, it is best practice to dry the solvent immediately before use, for example, by distilling it from an appropriate drying agent.[11]

Troubleshooting Guide

This section provides a more detailed approach to common problems encountered during organometallic reactions with 15-bromopentadec-1-ene.

Problem 1: Reaction Fails to Initiate

Symptoms:

  • The solution remains clear, with no cloudiness or bubbling observed.

  • The magnesium turnings remain shiny and unreacted.

  • No exotherm (heat generation) is detected.[9]

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Moisture on Glassware Glass surfaces readily adsorb a film of water from the atmosphere, which will inhibit the reaction.[6][7][12]1. Oven-Drying: Dry all glassware in an oven at >120°C for at least 4 hours (overnight is better).[6][10] 2. Flame-Drying: Assemble the glassware and flame-dry it under a stream of inert gas (nitrogen or argon).[6][13] This is a very effective method for removing adsorbed water.
Wet Solvent Ethereal solvents like diethyl ether and THF are hygroscopic and will absorb moisture from the air.[14]1. Freshly Distill: Distill the solvent from a suitable drying agent immediately before use. For ethers, sodium/benzophenone is a common choice, which provides a visual indicator (a deep blue color) of anhydrous conditions.[14][15] Calcium hydride is also effective.[16] 2. Use Molecular Sieves: For storing dried solvents, add activated 3Å or 4Å molecular sieves.[1][13]
Passivated Magnesium Surface A thin layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[4][17]1. Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.[9] 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[4][5] These will react with the magnesium to expose a fresh, reactive surface.
Impure 15-bromopentadec-1-ene The starting material may contain traces of water or other protic impurities.1. Dry the Starting Material: If possible, distill the 15-bromopentadec-1-ene or pass it through a short column of activated neutral alumina to remove trace impurities.
Problem 2: Low Yield of the Desired Product

Symptoms:

  • The reaction appears to proceed, but the isolated yield of the final product is significantly lower than expected.

  • Analysis of the crude product shows the presence of pentadec-1-ene.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Reaction with Protic Species Grignard reagents are strong bases and will react with any source of protons, including water, alcohols, and even terminal alkynes.[2][5][18] This consumes the Grignard reagent in a side reaction.1. Rigorous Anhydrous Technique: Ensure all components of the reaction are scrupulously dry (glassware, solvents, reagents, and inert gas).[1][4] 2. Inert Atmosphere: Maintain a positive pressure of a dry inert gas (nitrogen or argon) throughout the reaction.[19][20] Use a Schlenk line or a glovebox for the most sensitive reactions.[11][12][20]
Atmospheric Moisture Ingress Leaks in the reaction setup can allow atmospheric moisture to enter the flask.1. Check Glassware Joints: Ensure all ground glass joints are well-sealed with a suitable grease. 2. Use Septa: Add liquid reagents via syringe through a rubber septum to minimize exposure to the atmosphere.[19][21]
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting material.1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. 2. Optimize Reaction Time and Temperature: The formation of Grignard reagents from long-chain alkyl bromides can sometimes be sluggish. Gentle warming may be required after the initial exotherm subsides.[22]

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Clean all glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone to aid in drying.

  • Place the glassware in an oven set to at least 125°C for a minimum of 4 hours, though overnight is preferable.[6][20]

  • Assemble the reaction apparatus (e.g., round-bottom flask, condenser) while it is still hot and immediately place it under a positive pressure of a dry inert gas, such as nitrogen or argon.[10][20] This can be achieved using a Schlenk line or a balloon filled with the inert gas.[19]

  • Allow the glassware to cool to room temperature under the inert atmosphere before adding any reagents.

Protocol 2: Preparation of Anhydrous Diethyl Ether

Caution: Sodium metal is highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Pre-dry the diethyl ether by letting it stand over anhydrous calcium chloride or molecular sieves for 24 hours.

  • In a flame-dried flask under an inert atmosphere, add small pieces of sodium metal to the pre-dried ether.

  • Add a small amount of benzophenone to act as an indicator.

  • Reflux the ether until a persistent deep blue or purple color develops. This indicates that the solvent is anhydrous and free of peroxides.[14]

  • Distill the dry ether directly into the reaction flask under an inert atmosphere.

Visualizing the Problem: The Impact of Moisture

The following diagram illustrates the critical choice your organometallic intermediate faces in the presence of moisture.

G cluster_desired cluster_undesired RMgX 15-Pentadecenylmagnesium Bromide (Grignard Reagent) Electrophile Desired Electrophile (e.g., Aldehyde, Ketone) RMgX->Electrophile Desired Reaction (Nucleophilic Addition) Water H₂O (Moisture) RMgX->Water Undesired Reaction (Protonation) Desired_Product Desired C-C Bond Formation Product Side_Product Pentadec-1-ene (Side Product)

Caption: Competing reaction pathways for the Grignard reagent.

Anhydrous Reaction Setup Workflow

This workflow outlines the essential steps for setting up a reaction to exclude moisture.

Anhydrous_Workflow A 1. Oven/Flame-Dry All Glassware B 2. Assemble Hot & Purge with Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous Solvent (Freshly Distilled) B->C D 4. Add Magnesium Turnings (Activated if necessary) C->D E 5. Add 15-bromopentadec-1-ene via Syringe D->E F 6. Maintain Positive Inert Gas Pressure Throughout E->F

Caption: Step-by-step workflow for an anhydrous reaction setup.

References

  • Moisture Sensitivity: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • How dangerous is actually adding water to Grignard reagent? (2019, April 28). Reddit.
  • Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). Benchchem.
  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). YouTube.
  • The Grignard Reaction. (n.d.). LibreTexts.
  • Drying Solvents. (2012, June 25). DMT-Nexus Wiki.
  • Why Grignard Reagents React With Water. (2015, November 13). Master Organic Chemistry.
  • Why is it necessary to avoid even traces of moisture from a Grignard reagent? (2014, March 25). Stack Exchange.
  • Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.
  • Anhydrous Conditions. (2021, May 17). Sciencemadness Discussion Board.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Dry and safe - Drying agents from EMD Millipore. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Managing Air and Moisture Sensitivity in Phthalazine Reactions. (n.d.). Benchchem.
  • Drying solvents. (2023, July 25). Sciencemadness Wiki.
  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
  • Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary.
  • 3: Performing Sensitive Reactions without a Schlenk Line. (2024, October 15). Chemistry LibreTexts.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
  • Synthesis and Preparation of Grignard Reagent. (2021, October 27). Open Access Journals.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). Master Organic Chemistry.
  • 6.4 Reactions of Alkyl Halides: Grignard Reagents. (n.d.). Fundamentals of Organic Chemistry.
  • What is the best drying agent for Diethyl ether? (2022, December 15). Reddit.
  • The Grignard Reaction. (n.d.).
  • Grignard Reaction. (n.d.). Web Pages.

Sources

Reference Data & Comparative Studies

Validation

Validation of 15-bromopentadec-1-ene purity using GC-MS

Analytical Validation of 15-Bromopentadec-1-ene: A GC-MS Comparison Guide for High-Purity Lipid Precursors Executive Summary 15-Bromopentadec-1-ene (CAS: 267235-31-4) is a highly versatile, bifunctional C15 building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of 15-Bromopentadec-1-ene: A GC-MS Comparison Guide for High-Purity Lipid Precursors

Executive Summary

15-Bromopentadec-1-ene (CAS: 267235-31-4) is a highly versatile, bifunctional C15 building block featuring a terminal olefin and a primary alkyl bromide. It is a critical intermediate in the synthesis of complex sphingolipids—such as D-erythro-ceramide via olefin cross-metathesis—and serves as a hydrophobic spacer in PROTAC linker chemistry. However, synthesis routes utilizing the Appel reaction on 14-pentadecen-1-ol frequently yield trace impurities that can derail downstream reactions [1]. This guide objectively compares high-purity grades against standard commercial alternatives and provides a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol to verify structural integrity.

The Analytical Challenge: Why GC-MS?

In complex syntheses, such as the preparation of configuration-encoded polyol fragments, isomeric purity is paramount [2]. 15-bromopentadec-1-ene lacks a strong chromophore, rendering standard UV-based Liquid Chromatography (LC-UV) ineffective. Furthermore, its extreme lipophilicity makes LC-MS separation of its positional isomers highly challenging.

GC-MS circumvents these issues by separating analytes based on volatility and boiling point. When coupled with Electron Ionization (EI), it provides definitive structural elucidation through characteristic hydrocarbon fragmentation and the distinct isotopic signature of bromine.

Comparative Impurity Profile

When procuring 15-bromopentadec-1-ene for sensitive pharmaceutical applications, the purity profile dictates downstream success. Standard commercial grades often contain unreacted starting materials or internal alkene isomers resulting from double-bond migration during halogenation.

Table 1: Comparative Performance and Impurity Profile of 15-Bromopentadec-1-ene Grades

ParameterHigh-Purity Grade (>98%)Standard Commercial Grade (<95%)Impact on Downstream Synthesis
Target Purity (GC-MS) ≥ 98.5%90 - 95%Ensures high yields in cross-metathesis.
Positional Isomers < 0.5%2 - 5%Generates inseparable isomeric lipid mixtures.
14-pentadecen-1-ol Not Detected1 - 3%Competes in alkylation/etherification steps.
Dibromo Impurities < 0.1%1 - 2%Causes cross-linking or dead-end byproducts.

Self-Validating GC-MS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates an internal standard to normalize detector response and relies on isotopic pattern recognition to prevent false positives.

Sample Preparation
  • Dilution: Dissolve 1.0 mg of the 15-bromopentadec-1-ene sample in 1.0 mL of GC-grade hexane.

    • Causality: Hexane is a non-polar, highly volatile solvent that ensures complete dissolution of the lipophilic bromoalkene without masking early-eluting peaks or degrading the column.

  • Internal Standard Spiking: Add 10 µg/mL of 1-bromotetradecane to the solution.

    • Causality: The internal standard accounts for injection volume variability and normalizes the MS detector response, ensuring that any quantitative comparison between batches is mathematically reliable.

Instrumental Parameters (GC Separation)
  • Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase is selected for its low bleed and optimal selectivity. It separates compounds primarily by boiling point, with just enough polar interaction to resolve unreacted alcohol from the target bromide.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL volume, Split ratio 10:1, Injector temperature at 250 °C.

    • Causality: A split injection prevents column overloading and peak fronting, which is critical for resolving closely eluting positional isomers (e.g., 15-bromopentadec-2-ene).

  • Oven Temperature Program: Initial hold at 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Causality: The temperature gradient ensures sharp peak shapes for the C15 chain while baking off any high-boiling synthetic impurities (like triphenylphosphine oxide) before the next run.

Mass Spectrometry (MS) Parameters
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Source temperature 230 °C; Quadrupole temperature 150 °C.

  • Scan Range: m/z 40–400.

GCMS_Workflow A Sample Prep (Dilution in Hexane) B Gas Chromatography (HP-5ms Column) A->B C Electron Ionization (70 eV) B->C D Mass Spectrometry (Quadrupole) C->D E Data Analysis (Isotope & Isomer ID) D->E

GC-MS analytical workflow for validating 15-bromopentadec-1-ene purity.

Data Interpretation & Impurity Profiling Logic

When analyzing the resulting chromatogram, the primary peak for 15-bromopentadec-1-ene will elute in the mid-to-late section of the gradient. Commercial standards provide a baseline for expected retention times [3].

Isotopic Pattern Recognition: Bromine has two stable isotopes: 79Br (50.69%) and 81Br (49.31%). This natural abundance creates a diagnostic 1:1 intensity ratio for any fragment containing a single bromine atom. Because the molecular ion ( [M]+ at m/z 288/290) is often weak in long-chain bromoalkenes due to rapid α -cleavage, analysts must verify the [M−Br]+ fragment at m/z 209, alongside the characteristic alkene hydrocarbon series ( [Cn​H2n−1​]+ ).

If an unexpected peak is detected, apply the following logical decision tree to identify the structural impurity:

Impurity_Logic Start GC Peak Detected Q1 Br Isotope Pattern? (~1:1 M/M+2) Start->Q1 Isomer Positional Isomer (e.g., internal alkene) Q1->Isomer Yes, Shifted RT Target 15-bromopentadec-1-ene (Target) Q1->Target Yes, Target RT NoBr Non-Brominated Impurity (e.g., 14-pentadecen-1-ol) Q1->NoBr No Br Pattern DiBr Dibrominated Impurity (1:2:1 Pattern) Q1->DiBr 2 Br Atoms

Decision logic for identifying structural impurities in bromoalkenes using MS isotope patterns.

  • 14-pentadecen-1-ol (Non-Brominated): Elutes slightly earlier than the bromoalkene due to a lower boiling point. Its mass spectrum entirely lacks the 1:1 Br isotope pattern and instead shows a distinct [M−H2​O]+ peak.

  • Positional Isomers: Isomers like 15-bromopentadec-2-ene will show nearly identical mass spectra to the target but will elute at slightly different retention times. High-resolution GC is mandatory to quantify these.

  • Dibrominated Impurities: Compounds like 1,15-dibromopentadecane will elute much later and display a distinct 1:2:1 triplet isotopic pattern ( 79Br2​ , 79Br81Br , 81Br2​ ).

By employing this rigorously standardized GC-MS methodology, researchers can confidently distinguish high-purity precursors from standard grades contaminated with synthesis-halting impurities, ensuring the integrity of downstream drug development pipelines.

References

  • Synthesis and characterization of bichromophoric 1-deoxyceramides as FRET probes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link] [1]

  • Unified Strategy for 1,5,9- and 1,5,7-Triols via Configuration-Encoded 1,5-Polyol Synthesis: Preparation and Coupling of C15–C25 and C26–C40 Fragments of Tetrafibricin Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] [2]

Comparative

HPLC Method Validation for Impurity Profiling in 15-Bromopentadec-1-ene: A CAD vs. UV/ELSD Comparison Guide

Executive Summary & Scientific Rationale 15-bromopentadec-1-ene is a critical long-chain aliphatic intermediate used in the synthesis of complex sphingolipids, ceramides, and lipid nanoparticles (LNPs)[1]. Because downst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

15-bromopentadec-1-ene is a critical long-chain aliphatic intermediate used in the synthesis of complex sphingolipids, ceramides, and lipid nanoparticles (LNPs)[1]. Because downstream pharmaceutical applications demand high-purity precursors, rigorous impurity profiling is essential[2].

However, its chemical structure—a C15 chain with an isolated terminal alkene and a bromide leaving group—lacks a conjugated chromophore. This renders traditional 3 highly ineffective[3]. To build a self-validating, highly sensitive analytical method, scientists must transition to universal mass-sensitive detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

This guide objectively compares HPLC-CAD against HPLC-UV and HPLC-ELSD for detecting trace impurities (such as the synthetic precursor 14-pentadecen-1-ol) in 15-bromopentadec-1-ene. Furthermore, it outlines a comprehensive method validation protocol grounded in the latest4[4].

Part 1: Detector Comparison (The "Why")

The Failure of UV Detection

UV detectors rely on the absorption of light by chromophores. 15-bromopentadec-1-ene only absorbs weakly below 210 nm. At these low wavelengths, mobile phase solvents (like methanol or acetonitrile) exhibit high background absorbance, causing severe baseline drift during gradient elution and completely masking trace impurities[5].

Why CAD Outperforms ELSD

Both CAD and ELSD are universal detectors that nebulize the eluent and evaporate the solvent to measure the remaining non-volatile analyte[3]. However, ELSD relies on light scattering, which drops off exponentially for particles smaller than 100 nm, leading to poor sensitivity at low impurity concentrations (<0.1%). CAD, which measures the charge transferred to the analyte particles via a corona discharge, provides a more uniform inter-analyte response and superior limits of detection (LOD) in the low nanogram range[6].

Quantitative Performance Comparison

Table 1: Performance Comparison of HPLC Detectors for 15-Bromopentadec-1-ene

ParameterHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Sensitivity (LOD) > 500 ng (Poor)~ 50-100 ng< 5 ng (Excellent)
Inter-analyte Response Highly variableNon-linear, structure-dependentHighly uniform
Gradient Compatibility Poor (Baseline drift)Excellent (Needs volatile buffers)Excellent (Needs volatile buffers)
Dynamic Range 10^410^2 to 10^3> 10^4

Part 2: Mechanistic Workflow of CAD

To understand why CAD is the optimal choice for this aliphatic bromide, we must examine its mechanism. The mobile phase must be strictly volatile to prevent background noise.

CAD_Mechanism Start HPLC Column Eluent (Analyte + Volatile Solvent) Nebulization Nebulization (N2 Gas creates droplets) Start->Nebulization Evaporation Evaporation (Solvent removed in drift tube) Nebulization->Evaporation Charging Corona Discharge (Analyte particles get charged) Evaporation->Charging Detection Electrometer (Measures aggregate charge) Charging->Detection

Fig 1. Workflow of Charged Aerosol Detection bypassing chromophore dependency.

Part 3: Step-by-Step Methodology for HPLC-CAD Analysis

To establish a self-validating system, the analytical method must reliably separate 15-bromopentadec-1-ene from its synthetic precursors and degradation products.

Step 1: Column Selection & System Setup

  • Column: C18 (150 mm × 4.6 mm, 3 µm particle size). Causality Check: The dense hydrophobic stationary phase provides the necessary steric selectivity to separate positional alkene isomers and hydroxyl vs. bromide terminal groups.

  • Detector: Charged Aerosol Detector (CAD). Set the evaporator temperature to 35°C to preserve the semi-volatile nature of the C15 chain. Ensure high-purity nitrogen gas pressure is stable at 60 psi.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Causality Check: Formic acid ensures the protonation of any trace basic impurities and improves peak shape. Crucially, it is 100% volatile, preventing CAD background noise[5].

Step 3: Sample Preparation

  • Diluent: Acetonitrile/Isopropanol (1:1 v/v).

  • Procedure: Dissolve 15-bromopentadec-1-ene to a working concentration of 1.0 mg/mL. Causality Check: The addition of isopropanol prevents the precipitation of the highly lipophilic C15 chain in the autosampler.

Step 4: Gradient Elution Program

  • Time 0-2 min: 60% B

  • Time 2-15 min: Ramp to 100% B

  • Time 15-25 min: Hold at 100% B

  • Time 25-30 min: Return to 60% B for re-equilibration.

  • Causality Check: This gradient ensures the highly lipophilic 15-bromopentadec-1-ene elutes sharply while resolving earlier-eluting polar impurities (like the precursor 14-pentadecen-1-ol).

Part 4: ICH Q2(R2) Method Validation Protocol

According to the EMA and FDA adopted 7[7], analytical procedures for impurity testing must be rigorously validated across specific lifecycle parameters.

ICH_Validation Method HPLC-CAD Method for 15-bromopentadec-1-ene Spec Specificity (Resolution > 1.5) Method->Spec Lin Linearity & Range (R² > 0.99, Log-Log) Method->Lin Acc Accuracy (Spike Recovery 95-105%) Method->Acc Prec Precision (RSD < 2.0%) Method->Prec LOD LOD / LOQ (S/N > 3 and S/N > 10) Method->LOD

Fig 2. Core ICH Q2(R2) validation parameters for impurity profiling.

Validation Execution & Acceptance Criteria
  • Specificity: Inject a spiked mixture of 15-bromopentadec-1-ene and its precursor 14-pentadecen-1-ol.

    • Acceptance: Resolution (Rs) between the alcohol and bromide peaks must be ≥ 1.5[4].

  • Linearity & Range: Because CAD response is inherently non-linear across wide ranges, ICH Q2(R2) permits the use of appropriate non-linear calibration models or log-log transformations[3][4].

    • Acceptance: Correlation coefficient (R²) > 0.99 over the range of 0.05% to 120% of the specification limit.

  • LOD and LOQ: Determine via the Signal-to-Noise (S/N) approach.

    • Acceptance: LOD requires S/N ≥ 3; LOQ requires S/N ≥ 10. For CAD, expect LOQ around 10 ng on-column[8].

  • Accuracy (Recovery): Spike the API with known amounts of impurities at 50%, 100%, and 150% of the target limit.

    • Acceptance: Mean recovery between 90.0% and 110.0%.

  • Precision (Repeatability): Six replicate injections of the 100% specification level impurity standard.

    • Acceptance: Relative Standard Deviation (RSD) ≤ 5.0% for trace impurities[9].

Table 2: Expected ICH Q2(R2) Validation Results for 14-pentadecen-1-ol (Impurity) via HPLC-CAD

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected HPLC-CAD Result
Specificity (Resolution) Rs > 1.5 from main peakRs = 3.2
Linearity (Log-Log) R² ≥ 0.99R² = 0.998
Limit of Quantitation (LOQ) S/N ≥ 108 ng on-column
Accuracy (Spike Recovery) 90.0% - 110.0%98.5% ± 1.2%
Method Precision (RSD) ≤ 5.0%2.1%

Conclusion

For non-chromophoric aliphatic compounds like 15-bromopentadec-1-ene, relying on UV detection is a critical analytical vulnerability. Transitioning to HPLC-CAD not only provides the universal sensitivity required to detect trace synthetic impurities but also aligns seamlessly with the rigorous lifecycle management and validation principles outlined in ICH Q2(R2)[4][7]. By utilizing volatile mobile phases, optimized gradient elution, and log-log calibration models, analytical scientists can establish a robust, self-validating control strategy for lipid precursors.

References

  • ICH Q2(R2) Validation of Analytical Procedures.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • ICH and FDA Guidelines for Analytical Method Valid
  • A comparison of CAD and ELSD as non-UV detection techniques.
  • Analysis of Lipids by HPLC-CAD. HPLC.eu.
  • Sphingolipid Synthesis via Olefin Cross Met
  • Synthesis and characterization of bichromophoric 1-deoxyceramides as FRET probes. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids.
  • The analysis of lipids via HPLC with a charged aerosol detector. PubMed (NIH).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Operational Handling and Proper Disposal of 15-Bromopentadec-1-ene

As a Senior Application Scientist overseeing complex lipid syntheses and drug development workflows, I recognize that handling halogenated alkenes requires a rigorous, systems-level approach to both operational chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing complex lipid syntheses and drug development workflows, I recognize that handling halogenated alkenes requires a rigorous, systems-level approach to both operational chemistry and environmental safety. 15-Bromopentadec-1-ene (CAS 267235-31-4) is a highly valuable electrophilic building block, frequently utilized in the1[1]. However, its structural profile—a long aliphatic chain terminating in a reactive bromide—demands strict adherence to specialized disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the synthesis, handling, and EPA-compliant disposal of 15-Bromopentadec-1-ene and its associated waste streams.

Chemical Profiling & Causality in Safety

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. The safety and logistical parameters for 15-Bromopentadec-1-ene are dictated by two key structural features:

  • The Terminal Alkene: Alkenes are susceptible to radical-induced polymerization or oxidation when exposed to air and light over extended periods. For this reason, commercial 15-Bromopentadec-1-ene is often stabilized with MEHQ (Mequinol).

  • The Terminal Bromide: This is the critical driver for waste classification. Because it contains bromine, any waste generated during its use must be strictly classified as 2[2].

The Causality of Segregation: The EPA mandates that halogenated wastes be segregated from non-halogenated streams. Why? Standard liquid injection incinerators used for non-halogenated solvents operate at temperatures that, when applied to brominated compounds, can catalyze the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs). To prevent this, halogenated waste must be processed in3[3] to neutralize the resulting hydrobromic acid (HBr) gas. Mixing halogenated waste with non-halogenated waste contaminates the entire drum, exponentially increasing disposal costs and environmental risk.

Operational Workflow: Synthesis & Waste Generation

To contextualize the waste generation, here is the standard, self-validating protocol for synthesizing 15-Bromopentadec-1-ene via the Appel reaction, and the specific waste streams it produces.

Step-by-Step Synthesis Protocol
  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve 14-pentadecen-1-ol (1 equiv) and Triphenylphosphine (PPh₃, 1.1 equiv) in anhydrous Dichloromethane (CH₂Cl₂).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The subsequent halogenation is highly exothermic; thermal control prevents solvent boil-off and minimizes the formation of unwanted side products.

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.2 equiv) in small, controlled portions over 10 minutes. The solution will turn dark yellow.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 1 hour. Self-Validation Step: Verify complete conversion via Thin-Layer Chromatography (TLC) before proceeding. This ensures no unreacted, highly reactive NBS enters the waste stream unexpectedly.

  • Solvent Removal: Evaporate the CH₂Cl₂ solvent under reduced pressure.

Waste Streams Generated:

  • Liquid Waste: The evaporated CH₂Cl₂ distillate (contains trace brominated organics).

  • Solid Waste: Silica gel from subsequent flash chromatography, contaminated with succinimide, triphenylphosphine oxide, and residual 15-Bromopentadec-1-ene.

Step-by-Step Disposal & Segregation Protocol

Once the experiment is complete, the following logistical plan must be executed to ensure compliance with EPA and institutional safety guidelines.

Step 1: Identification & Segregation

Collect all CH₂Cl₂ distillates, unreacted NBS, and 15-Bromopentadec-1-ene residues. Deposit these strictly into a container designated for Halogenated Organic Waste. Never mix this stream with non-halogenated solvents like acetone, ethanol, or hexane.

Step 2: Containerization

Transfer the liquid waste into a High-Density Polyethylene (HDPE) carboy or a heavy-duty glass container. Causality: Trace amounts of moisture can react with brominated compounds to form hydrobromic acid (HBr). Metal containers must be avoided as they will corrode and eventually fail.

Step 3: Secondary Containment

Place the primary waste container inside a chemically resistant secondary containment tray. This ensures that if the primary vessel fractures or leaks, the hazardous material is captured before contaminating the laboratory floor or drainage systems.

Step 4: Labeling & Documentation

Affix a standardized hazardous waste tag to the container. You must explicitly list all constituents by percentage (e.g., Dichloromethane 80%, 15-Bromopentadec-1-ene 5%, Triphenylphosphine oxide 10%, Succinimide 5%). Check the boxes for "Halogenated" and "Toxic."

Step 5: Satellite Accumulation Area (SAA) Management

Store the container in the designated SAA, away from heat sources and direct sunlight. According to standard laboratory accumulation guidelines,4[4] to prevent phase separation and excessive corrosion. Ensure the container is tightly capped when not actively receiving waste to prevent inhalation hazards. The waste must be picked up by environmental health and safety (EH&S) within 180 days of the first drop of waste entering the container.

Quantitative Waste Stream Analysis

To assist laboratory managers in auditing their waste streams, the following table summarizes the critical parameters differentiating the halogenated waste stream (where 15-Bromopentadec-1-ene belongs) from standard non-halogenated waste.

ParameterHalogenated Organic Waste (15-Bromopentadec-1-ene)Non-Halogenated Organic Waste
Defining Characteristic Contains >5% halogens (F, Cl, Br, I)Contains <5% halogens
Primary Chemical Constituents 15-Bromopentadec-1-ene, CH₂Cl₂, ChloroformAcetone, Ethanol, Hexane, Toluene
EPA Disposal Methodology Rotary Kiln Incineration with Caustic ScrubbingLiquid Injection Incineration or Fuel Blending
Energy Content (BTU/lb) Typically Low (~1,000 - 4,000 BTU/lb)Typically High (>10,000 BTU/lb)
Water Content Limit < 10% (Prevents phase separation/corrosion)< 10%
Logistical Cost of Disposal High (Requires specialized emission controls)Low (Often repurposed for energy recovery)

Visual Workflow: Waste Classification & Disposal

The following diagram illustrates the logical pathway for the generation, classification, and ultimate disposal of 15-Bromopentadec-1-ene.

G N1 15-Bromopentadec-1-ene Application/Synthesis N2 Waste Generation (Reaction Mixtures, Solvents) N1->N2 Generates N3 Halogenated Organic Waste (>5% Halogens) N2->N3 Contains Br/Cl/F N4 Non-Halogenated Waste (<5% Halogens, No Br/Cl) N2->N4 No Halogens N5 Satellite Accumulation Area (Secondary Containment, <180 Days) N3->N5 Segregate & Store N6 High-Temp Rotary Kiln Incineration (EPA Compliant) N5->N6 Final Disposal

Workflow for the classification, segregation, and disposal of 15-Bromopentadec-1-ene waste streams.

References

  • Hazardous Waste Guide - UTIA Safety Office.University of Tennessee.
  • UWO Guide to Classifying Unwanted Materials.University of Wisconsin Oshkosh.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency (EPA).
  • Synthesis and characterization of bichromophoric 1-deoxyceramides as FRET probes.Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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